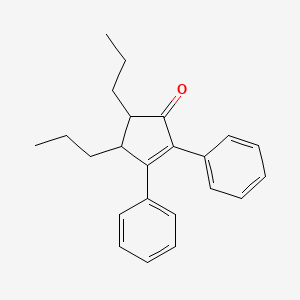
2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with phenyl and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diphenyl-1,3-butadiene with propylmagnesium bromide, followed by cyclization using a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding cyclopentane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid
Major Products:
Oxidation: Diketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
2,3-Diphenylcyclopropenone: Shares the phenyl substitution but differs in the ring structure.
2,3-Diphenyl-2-cyclopropen-1-one: Similar in having phenyl groups but with a cyclopropenone ring
Uniqueness: 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one is unique due to the presence of both phenyl and propyl groups on a cyclopentene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and material science .
Propriétés
Numéro CAS |
633357-49-0 |
|---|---|
Formule moléculaire |
C23H26O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2,3-diphenyl-4,5-dipropylcyclopent-2-en-1-one |
InChI |
InChI=1S/C23H26O/c1-3-11-19-20(12-4-2)23(24)22(18-15-9-6-10-16-18)21(19)17-13-7-5-8-14-17/h5-10,13-16,19-20H,3-4,11-12H2,1-2H3 |
Clé InChI |
XQBDYRWWYGJQCE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
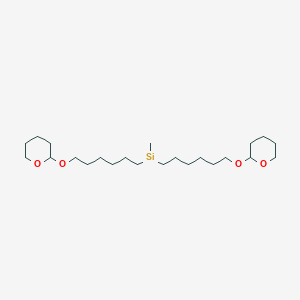
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)

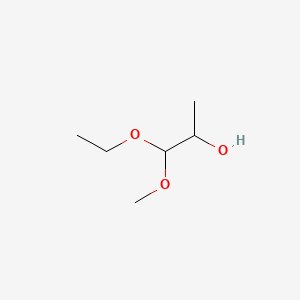
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)

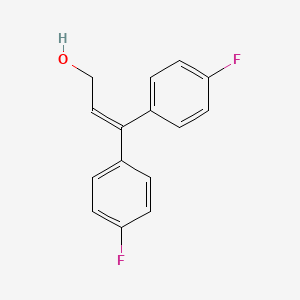
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
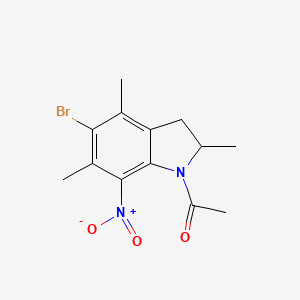
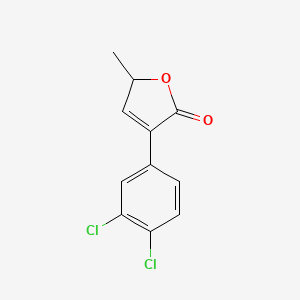
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
